5-Methyl-2-morpholinobenzo[d]oxazole
CAS No.: 2881-53-0
Cat. No.: VC8261827
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
![5-Methyl-2-morpholinobenzo[d]oxazole - 2881-53-0](/images/structure/VC8261827.png) 
                        
Specification
| CAS No. | 2881-53-0 | 
|---|---|
| Molecular Formula | C12H14N2O2 | 
| Molecular Weight | 218.25 g/mol | 
| IUPAC Name | 5-methyl-2-morpholin-4-yl-1,3-benzoxazole | 
| Standard InChI | InChI=1S/C12H14N2O2/c1-9-2-3-11-10(8-9)13-12(16-11)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | 
| Standard InChI Key | RWLZXYJUGBZLTE-UHFFFAOYSA-N | 
| SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 | 
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 | 
Introduction
Structural Characteristics
Molecular Architecture
The compound consists of a benzoxazole scaffold—a fused benzene and oxazole ring system—with the following substituents:
- 
Morpholine group at the 2-position: A six-membered ring containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capabilities and increased aqueous solubility. 
- 
Methyl group at the 5-position: Enhances lipophilicity and electronic effects on the aromatic ring. 
Key identifiers:
| Property | Value | Source | 
|---|---|---|
| Molecular formula | C₁₂H₁₄N₂O₂ | |
| Molecular weight | 218.25 g/mol | |
| InChIKey | RWLZXYJUGBZLTE-UHFFFAOYSA-N | |
| SMILES | CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3 | 
Physicochemical Properties
| Property | Value | Source | 
|---|---|---|
| Melting point | 110°C | |
| Predicted boiling point | 359.7 ± 52.0°C | |
| Density | 1.218 ± 0.06 g/cm³ | |
| Storage conditions | 2–8°C | |
| pKa | 3.86 ± 0.10 | 
Synthesis and Reactivity
| Method | Catalyst/Reagents | Yield | Reference | 
|---|---|---|---|
| Ionic Liquid-Catalyzed | [BPy]I, TBHP, AcOH | ~95% | |
| Scaffold Hopping | Morpholine derivatives | N/A | |
| Cu-Catalyzed | CuCl₂, HCl | ~90% | 
Reactivity and Functionalization
The benzoxazole core undergoes typical electrophilic substitution, while the morpholine group participates in hydrogen bonding and nucleophilic interactions. Key reactions include:
- 
Electrophilic substitution: Directed by electron-donating methyl and oxygen atoms. 
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Nucleophilic displacement: At the 2-position, enabling further functionalization with amines or thiols. 
- 
Oxidation: Potential for modifying the morpholine ring under strong oxidizing conditions. 
Applications in Medicinal and Synthetic Chemistry
Pharmaceutical Intermediates
The morpholine group enhances solubility and bioavailability, making this compound a precursor for:
- 
Antipsychotics: Structural analogs of clozapine. 
- 
Antidepressants: Serotonin/norepinephrine reuptake inhibitors. 
Synthetic Building Block
Used in:
- 
Heterocyclic coupling: Suzuki-Miyaura cross-coupling to introduce aryl groups. 
- 
Thioether formation: Reaction with thiols to create bioactive derivatives . 
Future Research Directions
- 
Biological Profiling: - 
High-throughput screening for anticancer and antimicrobial activity. 
- 
In silico docking studies to predict binding to Alzheimer’s-related targets (e.g., AChE, BACE1). 
 
- 
- 
Sustainability: - 
Development of solvent-free or flow chemistry protocols. 
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Catalytic asymmetric synthesis to improve enantioselectivity. 
 
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Derivative Synthesis: - 
Introduction of halogens or alkyl chains to modulate bioactivity. 
- 
Prodrug design leveraging the morpholine group. 
 
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